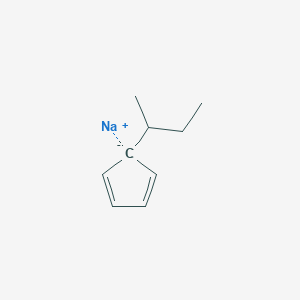
sodium;5-butan-2-ylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-butan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H13Na It is a sodium salt of a substituted cyclopentadiene, which is a type of cyclic diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-butan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-butan-2-ylcyclopenta-1,3-diene with a sodium source. One common method is the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene using sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal or sodium hydride. The process requires careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-butan-2-ylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The sodium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Metathesis reactions can be carried out using various metal halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Sodium;5-butan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;5-butan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the sodium ion. This nucleophilicity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium cyclopentadienide: A similar compound with a simpler structure, used in similar applications.
Sodium;5-methylcyclopenta-1,3-diene: Another substituted cyclopentadiene with different substituents, leading to variations in reactivity and applications.
Uniqueness
Sodium;5-butan-2-ylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
115092-59-6 |
|---|---|
Fórmula molecular |
C9H13Na |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
sodium;5-butan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
ZOQJQAUIKPDJPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[C-]1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






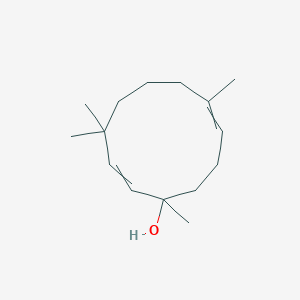

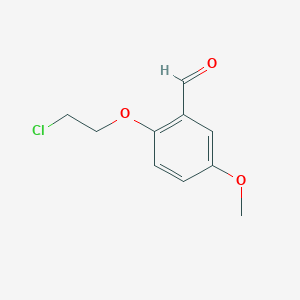
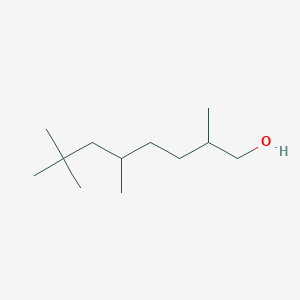
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
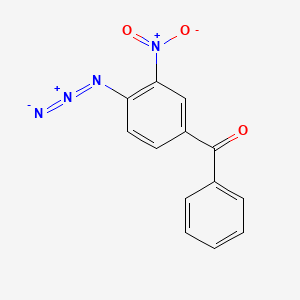
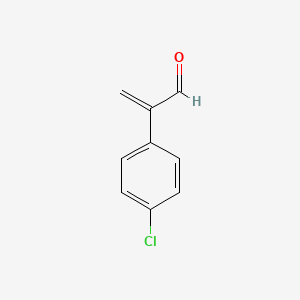

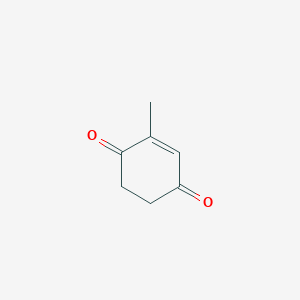
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
